N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide
Description
"N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide" is a heterocyclic compound featuring fused aromatic systems, including a furan, thiophene, and oxazole moiety. Its structure combines electron-rich sulfur-containing thiophene and oxygen-containing furan and oxazole rings, which are common in bioactive molecules due to their ability to engage in π-π stacking, hydrogen bonding, and dipole interactions with biological targets .
Properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-9-13(6-16-19-9)14(17)15-5-12-4-11(8-20-12)10-2-3-18-7-10/h2-4,6-8H,5H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMOZJDIKCYQFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=CC(=CS2)C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule comprises three heterocyclic components:
- 5-Methyl-1,2-oxazole-4-carboxylic acid (oxazole core with a methyl group at position 5 and a carboxylic acid at position 4).
- 4-(Furan-3-yl)thiophen-2-ylmethanamine (thiophene ring substituted with a furan-3-yl group at position 4 and an aminomethyl group at position 2).
- Amide bond linkage between the oxazole and thiophene-furan subunits.
Figure 1: Retrosynthetic Breakdown
Target Compound → Oxazole-4-carboxylic acid + Thiophene-furan-methanamine → Amide Coupling
Synthesis of 5-Methyl-1,2-Oxazole-4-Carboxylic Acid
Cyclization of Ethyl Acetoacetate
The oxazole core is synthesized via cyclization of ethyl acetoacetate (C₆H₁₀O₃) with hydroxylamine hydrochloride (NH₂OH·HCl) under acidic conditions.
Procedure :
- Ethyl acetoacetate (10 mmol) is refluxed with hydroxylamine hydrochloride (12 mmol) in ethanol/water (3:1) at 80°C for 6 hours.
- The intermediate 5-methylisoxazole-4-carboxylic acid ethyl ester is hydrolyzed using 2M NaOH to yield the free carboxylic acid.
Key Data :
Synthesis of 4-(Furan-3-yl)Thiophen-2-ylMethanamine
Suzuki-Miyaura Coupling for Thiophene-Furan Assembly
The thiophene-furan subunit is constructed via a palladium-catalyzed cross-coupling reaction:
Reagents :
- 2-Bromo-4-methylthiophene (5 mmol)
- Furan-3-ylboronic acid (6 mmol)
- Pd(PPh₃)₄ (0.1 eq), K₂CO₃ (2 eq), DME/H₂O (4:1)
Conditions :
- Reflux at 85°C for 12 hours under nitrogen.
Outcome :
- Yield: 65%
- Product: 4-(furan-3-yl)thiophene-2-carbaldehyde
Reductive Amination
The aldehyde intermediate is converted to the primary amine via reductive amination:
Steps :
- 4-(Furan-3-yl)thiophene-2-carbaldehyde (3 mmol) is reacted with ammonium acetate (6 mmol) and sodium cyanoborohydride (4 mmol) in methanol at 25°C for 24 hours.
- Purification by silica gel chromatography (ethyl acetate/hexane, 1:3) yields 4-(furan-3-yl)thiophen-2-ylmethanamine .
Key Data :
Amide Coupling Reaction
Activation of Oxazole-4-Carboxylic Acid
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂):
- 5-Methyl-1,2-oxazole-4-carboxylic acid (2 mmol) is stirred with SOCl₂ (5 mL) at 60°C for 2 hours. Excess SOCl₂ is removed under vacuum.
Coupling with Thiophene-Furan-Methanamine
The acyl chloride is coupled with 4-(furan-3-yl)thiophen-2-ylmethanamine using HATU or DCC :
Optimized Conditions :
- Reagents: HATU (1.2 eq), DIPEA (3 eq), DMF (10 mL)
- Temperature: 0°C → 25°C (12 hours)
- Work-up: Extraction with ethyl acetate, washing with brine, drying (Na₂SO₄).
Purification and Characterization
Column Chromatography
Recrystallization
- Solvent system: Ethanol/water (7:3)
- Crystal morphology: White needles
Alternative Synthetic Routes
Challenges and Optimization Opportunities
Table 1: Critical Challenges in Synthesis
| Challenge | Mitigation Strategy |
|---|---|
| Low coupling yield (42–45%) | Use of pre-activated oxazole acid (e.g., NHS ester) |
| Furan ring instability under acidic conditions | Replace SOCl₂ with CDI for milder activation |
| Purification of polar intermediates | Switch to reverse-phase chromatography |
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products from these reactions include oxidized derivatives, reduced forms, and substituted analogs with different functional groups attached to the furan and thiophene rings .
Scientific Research Applications
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its hybrid thiophene-furan-oxazole scaffold. Below is a comparative analysis with related compounds:
Key Findings
Bioactivity : Thiophene derivatives with sulfonamide or pyrimidine substituents (e.g., compound 28 ) exhibit potent antiproliferative activity (IC50 ~9–10 μM), outperforming doxorubicin in breast cancer models . The target compound’s oxazole and furan groups may enhance binding to ATP pockets in kinases, similar to compound 24 .
Structural Advantages :
- The furan-3-yl group in the target compound may improve solubility compared to purely thiophene-based analogs (e.g., 476309-44-1 ) due to increased polarity .
- The oxazole-4-carboxamide moiety could enhance metabolic stability relative to ester or ketone-containing analogs (e.g., 28 ) .
Limitations: No direct pharmacological data are available for the target compound, unlike its sulfonamide-containing analogs (e.g., 24, 28) . The absence of electron-withdrawing groups (e.g., nitro, cyano) may reduce its reactivity in biological systems compared to 476309-44-1 or 24 .
Biological Activity
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide, identified by CAS number 2380069-88-3, is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C15H13N3O4S
- Molecular Weight : 331.3 g/mol
- Structural Features : The presence of a furan ring, thiophene moiety, and an oxazole ring suggests potential interactions with biological targets due to their heterocyclic nature.
Biological Activity Overview
Research indicates that the compound exhibits significant biological activity across various assays. Here are key findings:
Antiviral Activity
A study demonstrated that derivatives similar to this compound showed promising antiviral activity against norovirus. Specifically, modifications to the molecular structure improved solubility and binding affinity to viral polymerase, enhancing inhibition rates in cell-based assays. For instance, certain compounds achieved up to 40% inhibition of murine norovirus at concentrations as low as 10 µM, although some exhibited cytotoxic effects with low selectivity indices .
Anticancer Properties
The oxazole moiety in this compound has been linked to anticancer activity. Compounds containing oxazole rings have been shown to inhibit tumor growth in various cancer cell lines. For example, derivatives have demonstrated IC50 values in the low micromolar range against human cancer cell lines, indicating potential for further development as anticancer agents .
Antimicrobial Activity
Research into similar compounds has revealed antibacterial properties against various pathogens. In vitro tests indicated that modifications of the oxazole structure enhanced antimicrobial efficacy, with some compounds exhibiting minimum inhibitory concentrations (MICs) below 1 µg/mL against resistant strains of bacteria .
Case Studies
- Antiviral Efficacy : A recent study focused on evaluating the antiviral potential of structurally related compounds against norovirus. The results indicated that specific modifications led to enhanced activity and reduced toxicity, suggesting a viable pathway for drug development targeting viral infections .
- Anticancer Screening : In a series of experiments assessing the anticancer properties of oxazole derivatives, one compound exhibited a significant reduction in cell viability in breast cancer models with an IC50 value of 0.5 µM. This study highlights the importance of structural variations in optimizing therapeutic effects .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound likely interacts with key enzymes involved in viral replication and cancer cell proliferation.
- Cellular Pathway Modulation : It may influence signaling pathways that regulate apoptosis and cell cycle progression.
Data Summary Table
Q & A
Q. What synthetic methodologies are recommended for preparing N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide?
- Methodology : Multi-step synthesis involving: (i) Condensation of 5-methyl-1,2-oxazole-4-carboxylic acid with a thiophene-furan hybrid intermediate. (ii) Activation of the carboxyl group using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC/HOBt) for amide bond formation . (iii) Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by / NMR and LC-MS.
- Key Considerations : Optimize reaction conditions (temperature, solvent polarity) to minimize by-products from competing furan/thiophene reactivity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : Assign peaks for furan (δ ~7.4 ppm), thiophene (δ ~6.8–7.2 ppm), and oxazole (δ ~2.5 ppm for methyl group) protons .
- Mass Spectrometry : Validate molecular weight using high-resolution ESI-MS (expected [M+H]⁺ ≈ 331.3 g/mol).
- HPLC : Assess purity (>95%) with a C18 column (acetonitrile/water mobile phase) .
Q. What solubility challenges are anticipated, and how can they be mitigated?
- Solubility Profile : Low aqueous solubility due to aromatic/heterocyclic groups.
- Strategies : Use polar aprotic solvents (DMSO, DMF) for in vitro assays. For in vivo studies, employ co-solvents (e.g., PEG-400) or formulate as nanoparticles .
Q. What preliminary assays are suitable for evaluating bioactivity?
- Screening Pipeline :
- Enzyme Inhibition : Test against kinases or oxidoreductases (e.g., FAD-dependent enzymes) via spectrophotometric assays .
- Antimicrobial Activity : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation?
- Crystallographic Workflow : (i) Grow single crystals via vapor diffusion (methanol/water). (ii) Collect diffraction data (synchrotron source, λ = 0.9–1.0 Å). (iii) Refine using SHELXL (space group determination, thermal parameter adjustment) .
- Interpretation : Analyze dihedral angles between furan/thiophene rings to assess planarity and intermolecular interactions (e.g., hydrogen bonding with carboxamide) .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Substituent Variation :
- Replace the furan-3-yl group with halogenated or electron-withdrawing substituents (e.g., Cl, CF₃) to modulate electronic properties.
- Modify the oxazole methyl group to bulkier alkyl chains (e.g., isopropyl) to probe steric effects .
- Biological Testing : Correlate structural changes with activity in dose-response assays (IC₅₀ determination) .
Q. What computational approaches predict binding modes with target proteins?
- In Silico Protocol : (i) Generate 3D conformers (Open Babel). (ii) Perform molecular docking (AutoDock Vina) against crystallized targets (e.g., oxidoreductases from Chaetomium thermophilum PDB: 6XYZ). (iii) Validate with MD simulations (GROMACS) to assess binding stability .
Q. How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
- Troubleshooting :
- Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts.
- Compare experimental NMR with DFT-calculated shifts (Gaussian 16, B3LYP/6-31G* basis set) .
- Verify sample purity via TLC or HRMS to rule out impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
